DES(1-oxopropyl)-2-hydroxy-1-oxopropyl-ramelteon
DES(1-oxopropyl)-2-hydroxy-1-oxopropyl-ramelteon
(R,S)-hydroxy Ramelteon metabolite M-II is a mixed isomer preparation of the melatonin receptor agonist ramelteon metabolite M-II, which is a metabolite of ramelteon. It has an (R,S) configuration at the hydroxy group, where ramelteon metabolite M-II has the (S) configuration at that position.
Brand Name:
Vulcanchem
CAS No.:
896736-21-3
VCID:
VC0024419
InChI:
InChI=1S/C16H21NO3/c1-10(18)16(19)17-8-6-12-3-2-11-4-5-14-13(15(11)12)7-9-20-14/h4-5,10,12,18H,2-3,6-9H2,1H3,(H,17,19)/t10?,12-/m0/s1
SMILES:
CC(C(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3)O
Molecular Formula:
C16H21NO3
Molecular Weight:
275.34 g/mol
DES(1-oxopropyl)-2-hydroxy-1-oxopropyl-ramelteon
CAS No.: 896736-21-3
Cat. No.: VC0024419
Molecular Formula: C16H21NO3
Molecular Weight: 275.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (R,S)-hydroxy Ramelteon metabolite M-II is a mixed isomer preparation of the melatonin receptor agonist ramelteon metabolite M-II, which is a metabolite of ramelteon. It has an (R,S) configuration at the hydroxy group, where ramelteon metabolite M-II has the (S) configuration at that position. |
|---|---|
| CAS No. | 896736-21-3 |
| Molecular Formula | C16H21NO3 |
| Molecular Weight | 275.34 g/mol |
| IUPAC Name | 2-hydroxy-N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide |
| Standard InChI | InChI=1S/C16H21NO3/c1-10(18)16(19)17-8-6-12-3-2-11-4-5-14-13(15(11)12)7-9-20-14/h4-5,10,12,18H,2-3,6-9H2,1H3,(H,17,19)/t10?,12-/m0/s1 |
| Standard InChI Key | FGFNIJYHXMJYJN-KFJBMODSSA-N |
| Isomeric SMILES | CC(C(=O)NCC[C@@H]1CCC2=C1C3=C(C=C2)OCC3)O |
| SMILES | CC(C(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3)O |
| Canonical SMILES | CC(C(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3)O |
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